molecular formula C13H17N3O2 B11742530 4-({[1-(propan-2-yl)-1H-pyrazol-5-yl]amino}methyl)benzene-1,3-diol

4-({[1-(propan-2-yl)-1H-pyrazol-5-yl]amino}methyl)benzene-1,3-diol

Cat. No.: B11742530
M. Wt: 247.29 g/mol
InChI Key: ADPYHLNCXJOLSW-UHFFFAOYSA-N
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Description

4-({[1-(propan-2-yl)-1H-pyrazol-5-yl]amino}methyl)benzene-1,3-diol is an organic compound that features a benzene ring substituted with two hydroxyl groups and a pyrazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-({[1-(propan-2-yl)-1H-pyrazol-5-yl]amino}methyl)benzene-1,3-diol typically involves multi-step organic reactions. One common approach is to start with a benzene derivative and introduce the hydroxyl groups through electrophilic aromatic substitution reactions . The pyrazole moiety can be introduced via a condensation reaction with an appropriate hydrazine derivative .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.

Chemical Reactions Analysis

Types of Reactions

4-({[1-(propan-2-yl)-1H-pyrazol-5-yl]amino}methyl)benzene-1,3-diol can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles like bromine for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups would yield benzoquinones, while substitution reactions could introduce various functional groups onto the benzene ring .

Scientific Research Applications

4-({[1-(propan-2-yl)-1H-pyrazol-5-yl]amino}methyl)benzene-1,3-diol has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-({[1-(propan-2-yl)-1H-pyrazol-5-yl]amino}methyl)benzene-1,3-diol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Properties

Molecular Formula

C13H17N3O2

Molecular Weight

247.29 g/mol

IUPAC Name

4-[[(2-propan-2-ylpyrazol-3-yl)amino]methyl]benzene-1,3-diol

InChI

InChI=1S/C13H17N3O2/c1-9(2)16-13(5-6-15-16)14-8-10-3-4-11(17)7-12(10)18/h3-7,9,14,17-18H,8H2,1-2H3

InChI Key

ADPYHLNCXJOLSW-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C(=CC=N1)NCC2=C(C=C(C=C2)O)O

Origin of Product

United States

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